Z-Leu-Leu-BoroLeu-Pinanediol (MG261)

Description

Overview of Boronic Acid Chemistry in Biological Systems

Boronic acids are a class of organic compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This functional group has unique chemical properties that make it highly valuable in medicinal chemistry and chemical biology. nih.govontosight.ai A key feature of boronic acids is the empty p-orbital on the boron atom, which makes it a Lewis acid capable of accepting a lone pair of electrons. ontosight.ai

This reactivity allows boronic acids to form stable, reversible covalent bonds with nucleophiles, particularly the hydroxyl groups of diols and specific amino acid residues like serine and threonine. In the context of proteasome inhibition, the boronic acid moiety of an inhibitor can form a tetrahedral intermediate with the N-terminal threonine residue in the active site of the proteasome's catalytic subunits. tum.de This interaction is strong and highly specific, leading to potent inhibition of the enzyme's function. tum.de Despite initial concerns about potential toxicity, boron-containing compounds are generally considered non-toxic at physiological concentrations and are found naturally in many plant-based foods. nih.gov The stability and unique reactivity of boronic acids have led to their successful incorporation into drugs, most notably the proteasome inhibitor Bortezomib (B1684674). nih.govtum.de

The Ubiquitin-Proteasome System as a Target in Disease Pathogenesis

The Ubiquitin-Proteasome System (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells, responsible for breaking down over 80% of intracellular proteins. chemicalbook.com This system is essential for maintaining cellular homeostasis by removing misfolded, damaged, or unneeded proteins. tum.de The process involves tagging target proteins with a chain of ubiquitin molecules, which acts as a signal for the 26S proteasome complex to recognize, unfold, and degrade the protein into small peptides. tum.dechemicalbook.com

Given its central role in regulating the levels of proteins involved in critical cellular processes—such as cell cycle progression, apoptosis, and signal transduction—dysregulation of the UPS is implicated in the pathogenesis of numerous human diseases, including cancer and neurodegenerative disorders. tum.dechemicalbook.comnih.gov In many cancers, the UPS is overactive, degrading tumor suppressor proteins and allowing malignant cells to proliferate unchecked. Therefore, inhibiting the proteasome has emerged as a powerful therapeutic strategy. encyclopedia.pub By blocking proteasome activity, inhibitors cause the accumulation of pro-apoptotic proteins and disrupt signaling pathways essential for cancer cell survival, ultimately leading to cell death. ontosight.ai This makes the UPS a key druggable target in modern oncology. tum.de

Role of Z-Leu-Leu-BoroLeu-Pinanediol as a Key Intermediate in Proteasome Inhibitor Development

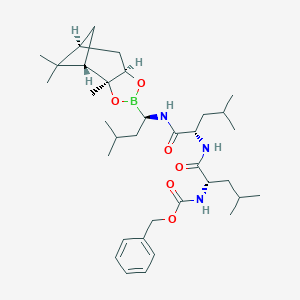

Z-Leu-Leu-BoroLeu-Pinanediol serves a critical function not as an end-product drug, but as a key intermediate in the synthesis of potent proteasome inhibitors. hsppharma.com The "Z" in its name refers to a benzyloxycarbonyl (Cbz) group, a common protecting group for the N-terminus of the peptide chain. The most significant feature, however, is the pinanediol group attached to the boron atom.

The pinanediol group acts as a "protecting group" and a "chiral auxiliary." During the complex synthesis of a drug like Bortezomib, the boronic acid is highly reactive. The pinanediol ester protects this group, preventing unwanted side reactions. luxembourg-bio.com Furthermore, because many proteasome inhibitors are single enantiomers, maintaining the correct three-dimensional structure (stereochemistry) is vital for their biological activity. The chiral pinanediol group helps control the stereochemistry during synthesis, ensuring the final product has the desired configuration. luxembourg-bio.comgoogle.com In the final stages of synthesis, the pinanediol group is removed through a transesterification reaction to yield the active boronic acid. luxembourg-bio.comnih.gov

The development of di- and tri-peptidyl boronic acids has been a major advance in the field. nih.govnih.gov Research has shown that these compounds are potent and selective inhibitors of the proteasome's chymotrypsin-like activity, which is crucial for protein degradation in cells. nih.gov The potency of these inhibitors is often measured by their inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

| Compound | Target | Inhibition Value (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| Dipeptidyl Boronic Acids (General) | 20S Proteasome (Chymotrypsin-like activity) | 10-100 nM (Kᵢ) | nih.gov |

| Bortezomib (PS-341) | β5 subunit of Proteasome | Subnanomolar potency | tum.de |

| Novel Dipeptidyl Boronic Acids | β5 subunit of 20S Proteasome | <10 nM (IC₅₀) | rsc.org |

This table illustrates the high potency of peptidyl boronic acids, the class of compounds to which MG261 belongs, as inhibitors of the proteasome's catalytic subunits.

Properties

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56BN3O6/c1-21(2)15-26(37-31(40)27(16-22(3)4)38-33(42)43-20-24-13-11-10-12-14-24)32(41)39-30(17-23(5)6)36-44-29-19-25-18-28(34(25,7)8)35(29,9)45-36/h10-14,21-23,25-30H,15-20H2,1-9H3,(H,37,40)(H,38,42)(H,39,41)/t25-,26-,27-,28-,29+,30-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTIBRVFDOXTEI-UOOOVLLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56BN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z Leu Leu Boroleu Pinanediol and Its Derivatives

General Synthetic Routes for Boroleucine-Pinanediol Esters

The foundational component of MG261 is the (R)-BoroLeucine-(+)-pinanediol ester. This intermediate is prepared through stereoselective methods before being elongated through peptide coupling.

The assembly of the full peptide chain onto the BoroLeucine-pinanediol ester is achieved through standard peptide coupling techniques. The process typically involves the coupling of an N-terminally protected dipeptide, such as Z-Leu-Leu-OH, to the free amino group of the (R)-BoroLeu-(+)-pinanediol ester.

The carboxyl group of the dipeptide is activated to facilitate the formation of the amide bond. This activation is accomplished using a variety of coupling reagents. bachem.com The choice of reagent can influence reaction times, yields, and the degree of side reactions like racemization. bachem.com Common classes of coupling reagents include carbodiimides (e.g., DCC), phosphonium salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, TBTU, HATU). bachem.com For the synthesis of boronic acid peptide intermediates, coupling is often performed using reagents like TBTU in the presence of a non-nucleophilic base such as N-methylmorpholine (NMM) in solvents like DMF or a DCM/DMF mixture. These reactions are typically initiated at low temperatures (0 °C) and allowed to proceed to room temperature over several hours to ensure complete coupling.

Table 1: Common Peptide Coupling Reagents

| Reagent Class | Examples | Activating Mechanism |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide) | Forms an O-acylisourea intermediate. |

| Phosphonium Salts | BOP, PyBOP | Forms an OBt active ester. Does not cause guanidinylation. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Forms an OBt or OAt active ester. Can cause guanidinylation side reactions. |

The stereochemistry of the α-carbon bearing the boron atom is critical for the biological activity of proteasome inhibitors. The synthesis of the (R)-BoroLeu-(+)-pinanediol intermediate relies on the use of (+)-pinanediol as a chiral auxiliary to direct the stereochemical outcome. iupac.orgnih.gov

A general and effective method for this asymmetric synthesis is the Matteson homologation. nih.gov This procedure involves a one-carbon chain extension of a starting pinanediol boronic ester. The process begins with a substituted pinanediol boronic ester which is reacted with (dichloromethyl)lithium at very low temperatures (e.g., -100°C). researchgate.net This inserts a chloromethyl group into the carbon-boron bond, creating an α-chloroboronic ester with very high diastereoselectivity (often >99%). nih.govresearchgate.net

The resulting α-chloroboronic ester is then subjected to a nucleophilic substitution reaction to introduce the amino group. nih.gov Using a nitrogen nucleophile like lithium hexamethyldisilazide (LiHMDS) results in an SN2-type displacement of the chlorine atom, yielding the desired α-aminoboronic ester with inversion of configuration. nih.gov Subsequent removal of the silyl protecting group affords the key intermediate, (R)-BoroLeu-(+)-pinanediol, often isolated as a salt (e.g., trifluoroacetate salt) to improve its stability and handling. biosynth.comapolloscientific.co.uk

While the pinanediol ester is vital for the synthesis and purification of the peptide boronate, the free boronic acid is required for biological activity. The pinanediol group forms a stable boronate ester that protects the boronic acid from dehydration and trimerization into boroxines. However, this stability can also make its removal challenging. iupac.orgresearchgate.net

Several methods have been developed for the deprotection of pinanediol boronate esters. researchgate.net A common and effective method involves transesterification. The pinanediol ester is treated with an excess of another boronic acid, such as isobutyl boronic acid, in a biphasic solvent system (e.g., hexane/water or ether/water). The free peptide boronic acid is extracted into the aqueous layer, while the newly formed and more lipophilic isobutyl boronic acid pinanediol ester remains in the organic layer.

Other reported deprotection methods include:

Oxidative cleavage: Using reagents like sodium periodate (NaIO₄). researchgate.net

Fluoride-mediated cleavage: Reacting the boronic ester with potassium hydrogen difluoride (KHF₂) to form a boron trifluoride potassium salt, which is then hydrolyzed to the free boronic acid. researchgate.net

Synthesis of Modified Z-Leu-Leu-BoroLeu-Pinanediol Analogues

The synthetic framework for MG261 is adaptable, allowing for the creation of analogues with modified properties. These modifications can include the generation of bidentate inhibitors or the incorporation of different chemical groups to alter potency, selectivity, or pharmacokinetic properties.

Bidentate inhibitors are designed to interact with more than one site on a target protein or to target the molecule to a specific tissue. Analogues of MG261 (often referred to as MG-262 in literature when the boronic acid is free) have been synthesized as bidentate molecules for targeted drug delivery. nih.govnih.gov

For example, a bidentate inhibitor was created by conjugating the MG-262 peptide backbone to a bisphosphonate moiety. nih.govnih.gov Bisphosphonates are bone-targeting agents. The synthesis involved first preparing the boronated tripeptide. nih.gov In a separate pathway, a linker molecule was prepared and then coupled to the bisphosphonate alendronate. Finally, the peptide and the linker-bisphosphonate conjugate were joined, and the pinanediol protecting group was removed to yield the final bone-targeted bidentate proteasome inhibitor, MG-262-BP. nih.gov

The synthetic route to MG261 allows for significant chemical diversity. Modifications can be introduced at several positions:

N-terminal Cap: The benzyloxycarbonyl (Z) group can be replaced with other acyl groups or functional moieties. This is achieved by using a different N-terminally protected dipeptide in the coupling step (Section 2.1.1).

Peptide Backbone: The leucine (B10760876) residues can be substituted with other natural or unnatural amino acids to explore structure-activity relationships. This requires the synthesis of the corresponding modified dipeptide prior to coupling.

C-terminal Modification: As seen in the synthesis of bidentate inhibitors, the core peptide boronic acid can be conjugated to larger scaffolds. nih.gov The synthesis of MG-262-BP demonstrates the incorporation of a complex scaffold containing a carbamate linker and a bisphosphonate group. nih.gov This strategy highlights how diverse functional groups can be appended to the core structure to create analogues with novel properties. google.com

Management of Synthetic Side Reactions during Boroleucine Conjugation

The conjugation of the dipeptide Z-Leu-Leu with a boroleucine derivative, such as (R)-BoroLeu-(+)-pinanediol, is a critical step in the synthesis of Z-Leu-Leu-BoroLeu-Pinanediol (MG261) and related peptide boronic acid inhibitors. This step, however, is susceptible to several side reactions that can significantly impact the yield, purity, and stereochemical integrity of the final product. Effective management of these side reactions is paramount for a successful and efficient synthesis. The primary challenges encountered during this conjugation are epimerization at the chiral centers of the amino acid residues and side reactions involving the boronic acid moiety.

The synthesis of analogous dipeptidyl boronic acid proteasome inhibitors, such as bortezomib (B1684674), provides valuable insights into managing these side reactions. A convergent synthesis approach is often favored, where the dipeptide fragment is coupled with the boronic acid-containing amino acid derivative in the final steps. This strategy minimizes the number of steps the sensitive boronic acid moiety is subjected to.

Epimerization Control:

Epimerization, the change in configuration at a stereocenter, is a major concern during peptide coupling reactions. The risk of epimerization is particularly high for the activated C-terminal amino acid of the peptide fragment (in this case, the second leucine in Z-Leu-Leu). The use of certain coupling reagents and reaction conditions can promote the formation of an oxazolone intermediate, which is prone to racemization.

To suppress epimerization during the coupling of a dipeptide with a boronic acid pinanediol ester, the choice of coupling reagent is critical. The use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) has been shown to be effective in minimizing racemization. For instance, in the synthesis of bortezomib, coupling of N-protected-L-phenylalanine with the leucine boronate pinanediol ester using TBTU resulted in a high diastereomeric excess of the desired product.

Several factors can influence the rate of epimerization, including the solvent, temperature, and the presence of additives. Polar solvents, such as dimethylformamide (DMF), have been observed to increase the rate of epimerization. Therefore, careful selection of the solvent system is necessary. Conducting the reaction at lower temperatures can also help to minimize this side reaction.

Side Reactions of the Boronic Acid Moiety:

The boronic acid group itself can participate in undesirable side reactions. One common issue is the formation of trimeric boronic anhydrides, known as boroxines. While this is more prevalent with unprotected boronic acids, the pinanediol ester protecting group offers significant stability and mitigates this side reaction under standard coupling conditions.

Another potential side reaction is oxidative degradation of the boronic acid, where the boron is replaced by a hydroxyl group. This can be influenced by the presence of oxidizing agents or prolonged exposure to air. Therefore, carrying out the reaction under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.

The stability of the pinanediol ester protecting group is generally robust enough for peptide coupling reactions. However, harsh acidic or basic conditions should be avoided during the coupling and work-up steps to prevent premature deprotection or degradation of the boronate ester.

The table below summarizes key strategies for managing side reactions during the conjugation of a dipeptide with a boroleucine pinanediol derivative, based on findings from the synthesis of related compounds.

| Side Reaction | Management Strategy | Rationale |

| Epimerization | Use of TBTU as the coupling reagent. | TBTU promotes rapid amide bond formation, minimizing the lifetime of the activated species and thus reducing the opportunity for oxazolone formation and subsequent racemization. luxembourg-bio.com |

| Control of reaction temperature (e.g., maintaining low temperatures). | Lower temperatures decrease the rate of the epimerization side reaction. | |

| Careful selection of solvent (avoiding highly polar solvents where possible). | Polar solvents can stabilize the charged intermediates that lead to racemization. u-tokyo.ac.jp | |

| Boroxine Formation | Utilization of a pinanediol protecting group for the boronic acid. | The cyclic pinanediol ester sterically hinders the intermolecular dehydration reaction required for boroxine formation. chem-station.com |

| Oxidative Degradation | Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with oxygen, which can lead to the oxidation of the carbon-boron bond. nih.gov |

| Protecting Group Instability | Avoiding harsh acidic or basic conditions during coupling and work-up. | The pinanediol ester is stable under neutral to mildly basic conditions typically used for peptide coupling but can be cleaved under strong acid or base. chem-station.com |

Molecular and Cellular Mechanisms of Action of Z Leu Leu Boroleu Pinanediol Based Inhibitors

Interactions with Proteasome Subunits: Specificity and Binding Characteristics

The 26S proteasome is a large, multi-subunit complex that carries out the degradation of most intracellular proteins, particularly those marked with ubiquitin. nih.gov Its catalytic activity resides within the 20S core particle, which is composed of four stacked rings. nih.govnih.gov The two inner rings contain the catalytically active beta (β) subunits that possess distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities, primarily associated with the β5, β2, and β1 subunits, respectively. nih.gov Proteasome inhibitors are designed to interfere with these activities, thereby affecting cellular processes and inducing apoptosis, making them valuable tools in research and potential therapeutics for neoplastic growth. nih.gov

Z-Leu-Leu-BoroLeu-Pinanediol-based inhibitors belong to the boronate class of proteasome inhibitors. A key feature of these compounds is the boronic acid moiety, which plays a crucial role in their inhibitory mechanism. The boron atom in the inhibitor acts as an electron acceptor, allowing it to form a stable, yet often reversible, covalent bond with the active site of the proteasome. nih.gov

Specifically, the inhibitor targets the N-terminal threonine (Thr1) residue within the catalytic β-subunits. The hydroxyl group (Oγ) of the Thr1 residue performs a nucleophilic attack on the boron atom of the inhibitor. This interaction results in the formation of a tetrahedral boronic ester, effectively creating a covalent adduct that blocks the active site and prevents substrate access and degradation. nih.govnih.gov The pinanediol group in the inhibitor's structure helps to enhance its stability and solubility.

Eukaryotic cells express different types of proteasomes, with the most common being the constitutive proteasome (cCP), which is found in all cell types. nih.gov However, in cells of the immune system, or in other cells upon stimulation with inflammatory cytokines like interferon-γ (IFNγ), specialized catalytic subunits are expressed and incorporated into the proteasome, forming what is known as the immunoproteasome (iCP). nih.govalzdiscovery.org

The immunoproteasome contains the alternative catalytic subunits LMP7 (β5i), MECL-1 (β2i), and LMP2 (β1i), which replace their constitutive counterparts β5c, β2c, and β1c, respectively. nih.govresearchgate.net This substitution alters the cleavage preferences of the proteasome, optimizing it for the generation of peptides that are presented on MHC class I molecules to the immune system. alzdiscovery.org

Proteasome inhibitors can exhibit differential activity against these constitutive and immunoproteasome subunits. The specificity is largely determined by how well the inhibitor's structure fits into the substrate-binding pockets of the different catalytic subunits. nih.gov For instance, inhibitors can be designed to selectively target the chymotrypsin-like activity of the β5i subunit (LMP7) over the constitutive β5c subunit. alzdiscovery.orgmdpi.com This selectivity can be advantageous in treating autoimmune diseases, as it allows for the targeted inhibition of immune cells while potentially minimizing side effects associated with the inhibition of the constitutive proteasome in other tissues. nih.govalzdiscovery.org Prolonged exposure to some inhibitors primarily targeting LMP7 has been shown to also lead to the inhibition of LMP2. embopress.org

Table 1: Proteasome Subunit Characteristics and Inhibitor Selectivity This table is interactive. You can sort and filter the data.

| Subunit Type | Catalytic Subunit (Gene) | Alternative Name | Primary Activity | Selective Inhibitor Example |

|---|---|---|---|---|

| Constitutive | β5c (PSMB5) | Chymotrypsin-like | Bortezomib (B1684674) | |

| Constitutive | β1c (PSMB6) | Caspase-like | YU-102 | |

| Constitutive | β2c (PSMB7) | Trypsin-like | Leupeptin | |

| Immunoproteasome | β5i (PSMB8) | LMP7 | Chymotrypsin-like | ONX-0914 (PR-957) |

| Immunoproteasome | β1i (PSMB9) | LMP2 | Caspase-like | ML604440 |

Disruption of Ubiquitin-Dependent Protein Degradation Pathways

The primary function of the proteasome is to degrade proteins that have been targeted for destruction by the ubiquitin-proteasome system (UPS). nih.gov In this pathway, proteins are marked with a chain of small ubiquitin molecules, a process known as polyubiquitination. nih.gov This polyubiquitin (B1169507) tag serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein into small peptides. nih.govnih.gov

By blocking the catalytic activity of the proteasome, Z-Leu-Leu-BoroLeu-Pinanediol-based inhibitors prevent the degradation of these polyubiquitinated proteins. nih.gov This leads to a widespread disruption of the ubiquitin-dependent degradation pathway and causes the intracellular accumulation of proteins that would normally be cleared by the proteasome. nih.gov The buildup of these proteins, including misfolded proteins and key regulatory proteins involved in cell cycle control and survival, triggers a state of cellular stress that ultimately leads to apoptosis. nih.gov

Induction of Cellular Apoptosis and Related Biochemical Cascades

A direct consequence of proteasome inhibition and the disruption of protein homeostasis is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is a highly regulated and essential mechanism for removing damaged or unwanted cells. Proteasome inhibitors can trigger apoptosis through multiple interconnected biochemical cascades. nih.gov

Many key regulatory proteins are substrates of the proteasome, including tumor suppressors and proteins involved in apoptosis. One of the most critical is the tumor suppressor protein p53. Under normal conditions, p53 levels are kept low through continuous proteasomal degradation. Proteasome inhibition prevents this degradation, leading to the rapid accumulation of p53 within the cell. nih.gov

Elevated levels of p53 can activate the transcription of genes that promote apoptosis. mdpi.com A key target of p53 is the pro-apoptotic protein Bax, a member of the Bcl-2 family. mdpi.comnih.gov p53 can directly activate Bax at the mitochondrial membrane, and increased Bax expression and activation are crucial for initiating the mitochondrial pathway of apoptosis. nih.govnih.gov The accumulation of Bax and other pro-apoptotic proteins shifts the cellular balance in favor of cell death.

The execution phase of apoptosis is mediated by a family of proteases called caspases. researchgate.net The accumulation of pro-apoptotic signals, such as activated Bax, leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This event triggers the activation of a cascade of caspases, starting with initiator caspases (e.g., caspase-9) and leading to the activation of executioner caspases (e.g., caspase-3). researchgate.net

Once activated, caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov A well-established hallmark of caspase-3 activation is the cleavage of Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.govresearchgate.net Caspase-3 cleaves PARP into two fragments, which not only inactivates the enzyme but is also a key indicator that the apoptotic cascade has been initiated. researchgate.netnih.gov The induction of PARP cleavage is a common downstream effect observed following treatment with proteasome inhibitors. researchgate.net

Table 2: Key Proteins in Apoptotic Cascade Induced by Proteasome Inhibition This table is interactive. You can sort and filter the data.

| Protein | Role in Apoptosis | Effect of Proteasome Inhibition |

|---|---|---|

| p53 | Tumor suppressor, transcriptionally activates pro-apoptotic genes. mdpi.com | Accumulates due to blocked degradation. nih.gov |

| Bax | Pro-apoptotic Bcl-2 family member, promotes mitochondrial membrane permeabilization. nih.gov | Activated and/or upregulated by p53 accumulation. mdpi.com |

| Caspase-9 | Initiator caspase, activates executioner caspases. researchgate.net | Activated following cytochrome c release. |

| Caspase-3 | Executioner caspase, cleaves key cellular substrates. nih.gov | Activated downstream of Caspase-9. |

Modulation of Cellular Pathways and Biological Processes by Z Leu Leu Boroleu Pinanediol Analogues

Impact on Cell Cycle Regulation

Proteasome inhibitors, including MG261, exert significant control over the cell cycle, primarily by inducing cell cycle arrest. This interruption of the normal cell division process is a key mechanism behind their anti-proliferative effects. Studies on various proteasome inhibitors have demonstrated their ability to halt cell cycle progression at different phases, most commonly at the G2/M phase or the G0/G1 phase. nih.gov

The arrest in the G2/M phase is often associated with the accumulation of key regulatory proteins that are normally degraded by the proteasome to allow for mitotic entry and progression. Similarly, a G0/G1 arrest can be initiated, characterized by a decrease in the levels of the proliferation marker Ki-67. nih.gov This indicates that cells are exiting the active cell cycle and entering a quiescent state. The specific phase of arrest can be dependent on the cell type, the concentration of the inhibitor, and the duration of exposure. nih.gov

| Proteasome Inhibitor | Cell Line(s) | Observed Effect on Cell Cycle | Reference |

|---|---|---|---|

| MG-262 | U266, OPM-2 | Decrease in G0/G1 phase and arrest in G2/M phase (<16h exposure) | nih.gov |

| MG-262 | U266, OPM-2 | Arrest in G0/G1 phase (>24h exposure) | nih.gov |

| MG-262 | RPMI-S | G0/G1 arrest | nih.gov |

| Lactacystin, MG-132, MG-262 | U266 | Decreased levels of Ki-67 antigen | nih.gov |

Influence on Intracellular Signal Transduction Networks

The ubiquitin-proteasome system is a critical regulator of numerous intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. By inhibiting the proteasome, compounds like MG261 can modulate these networks, leading to anti-tumor effects. Key signaling pathways are profoundly affected by proteasome inhibition. nih.gov

Disruption of these signaling cascades can lead to the activation of apoptotic pathways and the suppression of pro-survival signals, thereby contributing to the anti-cancer activity of proteasome inhibitors. The intricate crosstalk between these pathways means that inhibiting a central regulatory hub like the proteasome has far-reaching consequences for cellular signaling. nih.govnih.gov

Regulation of Key Protein Expression (e.g., CIP2A, P27, P53, Cyclin E, E2F-1)

The cellular effects of Z-Leu-Leu-BoroLeu-Pinanediol analogues are mediated through their impact on the expression and stability of a multitude of regulatory proteins.

CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A): CIP2A is an oncoprotein that is often overexpressed in cancer and contributes to tumor progression by inhibiting the tumor suppressor protein phosphatase 2A (PP2A). Some therapeutic agents can induce the degradation of CIP2A via the ubiquitin-proteasome pathway. nih.gov While direct studies on MG261's effect on CIP2A are limited, the interplay between proteasome inhibition and CIP2A stability is an area of active investigation, as targeting CIP2A is a promising anti-cancer strategy. nih.govnih.gov

p27 (p27Kip1): The cyclin-dependent kinase inhibitor p27 is a crucial regulator of the cell cycle, and its degradation is mediated by the proteasome. Proteasome inhibitors, including the related compound MG-132, have been shown to cause an accumulation of p27. nih.gov This stabilization of p27 contributes to cell cycle arrest, a hallmark of proteasome inhibitor activity. nih.gov In multiple myeloma cell lines, treatment with proteasome inhibitors leads to the stabilization and accumulation of p27, which is associated with the withdrawal of cells from the cell cycle. nih.gov

p53: The tumor suppressor protein p53 is a key regulator of the cellular response to stress, including DNA damage. Under normal conditions, p53 levels are kept low through proteasome-mediated degradation. Proteasome inhibitors can stabilize wild-type p53, leading to the activation of its downstream targets and subsequent cell cycle arrest or apoptosis. nih.gov Interestingly, in cells with mutant p53, proteasome inhibitors have been observed to suppress the levels of the mutant protein. nih.gov This dual effect on wild-type and mutant p53 highlights the complex role of the proteasome in regulating this critical tumor suppressor.

Cyclin E and E2F-1: Cyclin E and the transcription factor E2F-1 are key players in the G1/S transition of the cell cycle. The expression of Cyclin E is, in part, regulated by E2F-1. The activity of E2F-1 is itself tightly controlled by the retinoblastoma protein (pRB), whose phosphorylation status is influenced by cyclin-dependent kinases. The degradation of cyclins is a critical step for cell cycle progression and is mediated by the proteasome. Inhibition of the proteasome can lead to the accumulation of cyclins, such as cyclin B1, which can disrupt mitotic progression. nih.gov While direct evidence for MG261's effect on Cyclin E and E2F-1 is not abundant, the general mechanism of proteasome inhibitors suggests a likely impact on the levels and activity of these proteins, thereby contributing to cell cycle dysregulation.

| Protein | Effect of Proteasome Inhibition | Consequence | Reference |

|---|---|---|---|

| CIP2A | Potential for induced degradation by some agents via the ubiquitin-proteasome pathway. | Sensitization of cancer cells to other therapies. | nih.gov |

| p27 | Accumulation and stabilization. | Contributes to cell cycle arrest. | nih.govnih.gov |

| Wild-type p53 | Stabilization. | Activation of downstream targets leading to cell cycle arrest or apoptosis. | nih.gov |

| Mutant p53 | Suppression of protein levels. | Potential therapeutic benefit in tumors with mutant p53. | nih.gov |

| Cyclin E | Potential for accumulation due to blocked degradation. | Disruption of cell cycle progression. | nih.gov |

| E2F-1 | Activity is indirectly affected through the stabilization of cell cycle regulators. | Inhibition of G1/S transition. | nih.gov |

Effects on Cellular Homeostasis and Viability

By disrupting the primary cellular machinery for protein degradation, Z-Leu-Leu-BoroLeu-Pinanediol analogues profoundly disturb cellular homeostasis. The accumulation of misfolded and regulatory proteins leads to cellular stress, including endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This disruption of protein homeostasis, or "proteostasis," is a major contributor to the cytotoxic effects of proteasome inhibitors.

The ultimate consequence of these cellular perturbations is a reduction in cell viability and the induction of apoptosis, or programmed cell death. Proteasome inhibitors, including MG261, have been shown to be potent inducers of apoptosis in various cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50) for MG-262, a closely related analogue, was found to be in the nanomolar range in multiple myeloma cells, indicating high potency. nih.gov The induction of apoptosis is a key mechanism underlying the therapeutic potential of this class of compounds in oncology.

Structure Activity Relationship Sar Studies of Z Leu Leu Boroleu Pinanediol Analogues

Investigating the Contribution of the Boronic Acid Ester Moiety to Potency and Selectivity

The boronic acid warhead is a hallmark of many potent proteasome inhibitors, and its esterification in MG261 is a critical determinant of its activity. The boron atom in the boronic acid moiety forms a stable, yet reversible, covalent bond with the hydroxyl group of the N-terminal threonine residue in the proteasome's active site. This interaction is fundamental to the inhibitory mechanism.

The esterification of the boronic acid with a diol, such as pinanediol, serves multiple purposes. It acts as a protecting group, enhancing the compound's stability and modulating its pharmacokinetic properties. The nature of the diol ester can significantly impact the inhibitor's potency and selectivity. Studies on various boronic acid esters have shown that the rate of hydrolysis of the ester to the active boronic acid form within the cellular environment is a key factor. A finely tuned balance is required: the ester must be stable enough for delivery but readily cleaved at the target site to exert its inhibitory effect. While specific quantitative data on a wide range of MG261 ester analogues is limited in publicly available literature, the general principle in the field of boronic acid chemistry suggests that bulkier and more lipophilic diols can influence the rate of hydrolysis and cellular uptake.

Influence of the Pinanediol Group on Binding Affinity and Cellular Penetration

The pinanediol group in MG261 is not merely a passive protecting group; it actively influences the compound's physicochemical properties, which in turn affect its binding affinity and ability to penetrate cell membranes. The bulky and lipophilic nature of the pinanediol moiety can enhance the compound's membrane permeability, facilitating its entry into cells. This is a crucial aspect, as the proteasome is an intracellular target.

Impact of Peptide Modifications on Inhibitory Profile

The peptide backbone of MG261, Z-Leu-Leu-BoroLeu, is crucial for its recognition and binding by the proteasome. The specific amino acid sequence directs the inhibitor to the chymotrypsin-like active site, which preferentially cleaves after large hydrophobic residues.

Amino Acid Substitutions and Stereochemical Considerations

The leucine (B10760876) residues at the P2 and P3 positions (the second and third amino acids from the boronic acid) of MG261 are critical for its high affinity and selectivity. SAR studies on related dipeptidyl boronic acid inhibitors have consistently demonstrated that large, hydrophobic amino acids at these positions are favored for potent inhibition of the chymotrypsin-like activity. Replacing the leucine residues with smaller or charged amino acids generally leads to a significant decrease in inhibitory potency.

Stereochemistry is another vital factor. The natural L-configuration of the amino acids is typically essential for optimal binding. The use of D-amino acids would disrupt the necessary interactions within the proteasome's S-pockets, leading to a substantial loss of activity. The precise stereochemistry of the boroLeu (leucine boronic acid) moiety is also critical for the correct positioning of the boron atom for nucleophilic attack by the active site threonine.

Effects of N-Terminal Capping Groups and P-Site Variations

Variations at the P-sites (the amino acid residues that interact with the proteasome's binding pockets) have a profound impact on the inhibitory profile. As mentioned, the P2 and P3 leucine residues are optimized for the chymotrypsin-like site. Altering these residues would be expected to shift the selectivity of the inhibitor towards other proteasomal activities (trypsin-like or caspase-like) or even other proteases, depending on the nature of the substituted amino acids.

Correlations between Chemical Structure and Downstream Cellular Effects (e.g., CIP2A downregulation)

The inhibition of the proteasome by MG261 and its analogues triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis in cancer cells. One of the key downstream effects that has been investigated in the context of proteasome inhibition is the regulation of oncoproteins. Cancerous Inhibitor of Protein Phosphatase 2A (CIP2A) is an oncoprotein that is overexpressed in many human cancers and contributes to tumorigenesis by inhibiting the tumor-suppressing activity of protein phosphatase 2A (PP2A).

Preclinical Research Paradigms and Potential Applications of Z Leu Leu Boroleu Pinanediol in Disease Models

In Vitro Efficacy Studies in Cellular Systems

The initial phase of preclinical research for any novel therapeutic agent involves rigorous evaluation in controlled laboratory settings using cellular systems. These in vitro studies are fundamental for establishing a compound's biological activity, mechanism of action, and potential as a therapeutic candidate before advancing to more complex models.

Evaluation in Cancer Cell Lines for Growth Inhibition and Apoptosis Induction

A primary application for proteasome inhibitors is in oncology, owing to the reliance of cancer cells on the proteasome for survival and proliferation. The evaluation of a new compound like Z-Leu-Leu-BoroLeu-Pinanediol would begin by testing its effect on a panel of diverse cancer cell lines.

Growth Inhibition: The cytotoxic and cytostatic effects of a compound are quantified by measuring its impact on cell viability and proliferation. Cancer cells are exposed to a range of concentrations of the test compound, and the half-maximal inhibitory concentration (IC50) is determined. This value represents the concentration of the drug required to inhibit cell growth by 50% and is a key metric of potency. For instance, studies on the peptide aldehyde proteasome inhibitor MG-132 have established its potent growth-inhibitory effects across various cancer types. In ovarian cancer cell lines, MG-132 has been shown to reduce cell proliferation and viability. nih.gov Similarly, studies in human Jurkat and YT cells found the IC50 of MG132 for inhibiting proteasome activity to be approximately 20 µM. wvu.edu

Apoptosis Induction: A crucial mechanism by which proteasome inhibitors exert their anti-cancer effects is by inducing apoptosis, or programmed cell death. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately triggering the apoptotic cascade. This is typically verified by observing key molecular hallmarks. In studies with the proteasome inhibitor MG-132, treatment of Bomirski amelanotic melanoma cells led to the activation of caspase-3 and the release of apoptosis-inducing factor (AIF) from mitochondria, confirming the induction of apoptosis. researchgate.net Similarly, in ovarian cancer cells, MG-132 treatment resulted in increased levels of cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase), which are definitive markers of apoptosis. nih.gov A new agent like MG261 would be assessed for these same markers to confirm its mechanism of action.

| Compound | Cell Line | Cancer Type | IC50 Value (Proteasome Activity) | Reference |

|---|---|---|---|---|

| MG-132 | Jurkat | T-cell Leukemia | ~20 µM | wvu.edu |

| MG-132 | YT | Natural Killer Cell Line | ~20 µM | wvu.edu |

| PSI (another peptide aldehyde) | Myeloma | Multiple Myeloma | 5.7 nM (Cytotoxicity) | nih.gov |

Comparative Analysis with Established Proteasome Inhibitors

To understand the potential advantages of a novel compound, its activity is benchmarked against established, clinically approved drugs. For a new proteasome inhibitor like Z-Leu-Leu-BoroLeu-Pinanediol, the primary comparators would be agents like Bortezomib (B1684674) (a boronic acid peptide) and MG-132 (a peptide aldehyde).

The comparison focuses on several aspects:

Potency: Direct comparison of IC50 values across multiple cell lines determines if the new agent is more or less potent than existing drugs. nih.gov

Specificity: The 26S proteasome has multiple catalytic subunits (β1, β2, and β5), which are responsible for its caspase-like, trypsin-like, and chymotrypsin-like activities, respectively. Comparative studies assess whether a new inhibitor targets a specific subunit or inhibits all of them broadly. For example, Bortezomib primarily inhibits the chymotrypsin-like activity of the β5 subunit. cellmolbiol.orgnih.gov In contrast, other inhibitors might show a different profile.

Cellular Response: Different inhibitors can trigger distinct downstream cellular effects. Studies have shown that myeloma cells can exhibit different sensitivities to various proteasome inhibitors. nih.gov For example, while one inhibitor might primarily induce G2/M cell cycle arrest, another might more rapidly induce apoptosis in the same cell line. wvu.edu

Such comparative analyses are critical for defining the unique pharmacological profile of a new compound and identifying potential clinical niches where it might offer an advantage over existing therapies.

Advanced In Vitro and Ex Vivo Research Models for Mechanistic Insights

While traditional 2D cell cultures are invaluable for initial screening, they lack the complexity of a native tissue microenvironment. Advanced models are increasingly used to bridge the gap between cell culture and whole-organism studies, providing deeper mechanistic insights and better predictive power.

Application of Organ-on-Chip Technologies for Compound Evaluation

Organ-on-a-chip (OoC) technology utilizes microfluidic devices to create 3D microenvironments that mimic the key functional units of human organs. These systems incorporate physiological fluid flow, tissue-tissue interfaces, and mechanical cues, offering a more realistic platform for evaluating drug efficacy and toxicity.

For a compound like Z-Leu-Leu-BoroLeu-Pinanediol, a "tumor-on-a-chip" model could be employed. Such a device would co-culture cancer cells, stromal cells, and endothelial cells to recreate the tumor microenvironment, complete with a perfused vascular network. This allows researchers to study not only the direct cytotoxic effects of the drug on tumor cells but also its ability to penetrate the tumor mass and its impact on the surrounding tissue. For example, OoC platforms have been used to test the efficacy of the established proteasome inhibitor Bortezomib on multiple myeloma cells, demonstrating a dose-dependent decrease in cell viability within a simulated physiological context.

Utilization of Humanized Ex Vivo Perfusion Systems for Predictive Studies

Ex vivo organ perfusion represents one of the most advanced preclinical models. In this system, a whole organ (often of human origin, deemed unsuitable for transplantation, or from a large animal like a pig) is sustained in a viable state outside the body for several hours to days. The organ is housed in a specialized chamber and perfused with a warm, oxygenated, nutrient-rich solution.

This technology allows for the study of a drug's behavior in an intact, functioning human organ, providing highly predictive data on:

Pharmacokinetics: How the drug is absorbed, distributed, and metabolized within the organ.

Efficacy: The direct therapeutic effect on diseased tissue within the organ (e.g., a tumor-bearing liver).

Toxicity: Potential off-target toxic effects on the organ's healthy tissue.

While no specific studies utilizing Z-Leu-Leu-BoroLeu-Pinanediol in such systems have been published, this methodology would be a crucial step in its late-stage preclinical development. It would allow for an accurate assessment of the compound's therapeutic window and potential organ-specific effects before initiating human clinical trials.

Investigational Use in Non-Human Animal Models for Proof-of-Concept

Following promising in vitro results, a compound must be tested in a living organism to establish its proof-of-concept. Non-human animal models, typically rodents, are essential for evaluating a drug's efficacy and its behavior within a complex biological system.

For an anti-cancer agent, the most common approach is the use of a xenograft model. In this model, human cancer cells are implanted into an immunodeficient mouse, where they grow to form a solid tumor. The mice are then treated with the investigational drug, and its effect on tumor growth is monitored over time.

Research on related proteasome inhibitors illustrates this process. Studies have investigated the combination of proteasome inhibitors like MG132/MG262 with other compounds in mouse xenograft models of human hepatoma. nih.gov These in vivo studies are designed to answer critical questions:

Does the compound inhibit tumor growth in a living organism?

Is the compound well-tolerated at therapeutically effective doses?

What is the pharmacokinetic and pharmacodynamic profile of the drug in vivo?

Successful outcomes in these animal models, demonstrating both significant anti-tumor activity and an acceptable safety profile, are a prerequisite for advancing a compound like Z-Leu-Leu-BoroLeu-Pinanediol into clinical development for human use.

Efficacy Assessment in Relevant Disease-Specific Models

Detailed preclinical efficacy data for Z-Leu-Leu-BoroLeu-Pinanediol (MG261) in specific disease models is not extensively available in the public domain. As a proteasome inhibitor, its therapeutic potential has been conceptually extrapolated from the well-documented anti-cancer activities of other compounds in its class, such as bortezomib. The primary mechanism of action for proteasome inhibitors involves the disruption of the ubiquitin-proteasome system, which is critical for the degradation of proteins that regulate cell cycle progression and apoptosis. Inhibition of this pathway leads to the accumulation of pro-apoptotic proteins and cell cycle arrest, thereby inducing cancer cell death.

Preclinical studies with various proteasome inhibitors have consistently demonstrated efficacy in models of hematological malignancies, particularly multiple myeloma. In xenograft models, where human cancer cells are implanted into immunodeficient mice, treatment with proteasome inhibitors typically results in a significant reduction in tumor volume and prolonged survival of the animals. For instance, in murine models of multiple myeloma, proteasome inhibitors have been shown to inhibit tumor growth and reduce paraprotein levels, a key biomarker of disease burden.

While specific data for MG261 is scarce, the expected efficacy in a preclinical cancer model, based on its classification as a dipeptidyl boronic acid proteasome inhibitor, can be illustrated hypothetically in the following table.

Hypothetical Efficacy of Z-Leu-Leu-BoroLeu-Pinanediol (MG261) in a Murine Xenograft Model of Multiple Myeloma

| Animal Model | Treatment Group | Tumor Volume Reduction (%) | Increase in Median Survival (%) |

|---|---|---|---|

| Nude mice with RPMI 8226 xenografts | Vehicle Control | 0 | 0 |

Pharmacodynamic Endpoint Analysis in Animal Studies

Pharmacodynamic studies are crucial for understanding the molecular effects of a drug on its target and downstream pathways within a living organism. For proteasome inhibitors like Z-Leu-Leu-BoroLeu-Pinanediol, a key pharmacodynamic endpoint is the direct measurement of proteasome activity in tissues of interest, typically tumors and peripheral blood mononuclear cells. Inhibition of the chymotrypsin-like activity of the 20S proteasome is a primary indicator of target engagement.

Another critical pharmacodynamic marker for this class of drugs is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The proteasome is responsible for the degradation of IκBα, an inhibitor of NF-κB. Inhibition of the proteasome leads to the stabilization and accumulation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival and pro-inflammatory genes. Therefore, a decrease in nuclear NF-κB and an increase in cytoplasmic IκBα levels serve as robust indicators of the biological activity of MG261.

Further pharmacodynamic analyses would involve assessing the levels of key proteins regulated by the proteasome, such as the cell cycle regulator p27 and the pro-apoptotic protein Bax. Increased levels of these proteins in tumor tissue following treatment would provide further evidence of the drug's mechanism of action and efficacy.

The following table provides a hypothetical representation of pharmacodynamic endpoints that would be assessed in an in vivo study of MG261.

Hypothetical Pharmacodynamic Endpoints for Z-Leu-Leu-BoroLeu-Pinanediol (MG261) in a Xenograft Model

| Biomarker | Tissue | Expected Change Post-Treatment | Method of Analysis |

|---|---|---|---|

| 20S Proteasome Activity | Tumor Homogenate | Decrease | Proteasome Activity Assay |

| IκBα Levels | Cytoplasmic Fraction of Tumor Cells | Increase | Western Blot / ELISA |

| Nuclear NF-κB (p65) | Nuclear Fraction of Tumor Cells | Decrease | Western Blot / EMSA |

| p27 Levels | Tumor Homogenate | Increase | Western Blot / Immunohistochemistry |

Advanced Methodologies for Research on Z Leu Leu Boroleu Pinanediol

Spectroscopic and Chromatographic Techniques for Compound Characterization and Metabolite Identification

The precise structural elucidation and purity assessment of Z-Leu-Leu-BoroLeu-Pinanediol, along with the identification of its metabolic products, are foundational to its development as a research tool. A combination of spectroscopic and chromatographic methods is employed for this purpose.

The structural integrity and stereochemistry of dipeptidyl boronic acid pinanediol esters are routinely confirmed using a suite of spectroscopic techniques. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal in this regard. Both ¹H and ¹³C NMR are utilized to elucidate the chemical structure of these complex molecules. nih.gov

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS), is indispensable for confirming the molecular weight and elemental composition of the parent compound and its metabolites. researchgate.netnih.gov

Chromatographic techniques are essential for the purification and purity assessment of Z-Leu-Leu-BoroLeu-Pinanediol, as well as for the separation and detection of its metabolites in biological matrices. High-performance liquid chromatography (HPLC) is a primary tool for these applications. acs.org

The metabolism of boronic acid-containing compounds, such as the related proteasome inhibitor bortezomib (B1684674), has been studied in detail and provides a likely model for the metabolic fate of Z-Leu-Leu-BoroLeu-Pinanediol. nih.gov The principal biotransformation pathway for bortezomib is oxidative deboronation, leading to the formation of diastereomeric carbinolamide metabolites. nih.gov This process is primarily catalyzed by cytochrome P450 enzymes, including CYP3A4, CYP2C19, and CYP1A2. nih.gov Further metabolism can occur on the peptide backbone, such as hydroxylation of the leucine (B10760876) and phenylalanine moieties. nih.gov The identification of these metabolites is typically achieved using LC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Table 1: Spectroscopic and Chromatographic Data for Characterization of Dipeptidyl Boronic Acid Pinanediol Esters

| Technique | Application | Typical Findings |

| ¹H NMR | Structural Elucidation | Characteristic peaks for the peptide backbone, amino acid side chains, and the pinanediol protecting group. |

| ¹³C NMR | Structural Confirmation | Confirms the carbon framework of the molecule. |

| HRMS/LC-MS | Molecular Weight and Formula Determination | Provides accurate mass measurements to confirm the elemental composition. |

| HPLC | Purity Assessment and Purification | Determines the purity of the compound and allows for its isolation. |

| LC-MS/MS | Metabolite Identification | Enables the separation and structural characterization of metabolites from biological samples. |

Computational Chemistry Approaches: Molecular Docking and Dynamics Simulations for Binding Analysis

Computational chemistry offers powerful tools to predict and analyze the interaction of Z-Leu-Leu-BoroLeu-Pinanediol with its biological targets at an atomic level. Molecular docking and molecular dynamics (MD) simulations are central to this in silico analysis.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For dipeptidyl boronic acid inhibitors, docking studies have shown that they fit effectively into the β5 subunit active pocket of the proteasome. researchgate.netnih.gov These studies are crucial for understanding the structure-activity relationships of these inhibitors. researchgate.net

Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event than static docking models. These simulations can be used to assess the stability of the predicted binding poses and to identify key interactions that contribute to the binding affinity.

Proteomics and Gene Expression Profiling to Elucidate Pathway Perturbations

To understand the broader biological effects of Z-Leu-Leu-BoroLeu-Pinanediol, researchers utilize proteomics and gene expression profiling. These "omics" technologies provide a global view of the changes occurring within a cell upon treatment with the compound.

Proteomics involves the large-scale study of proteins, particularly their structures and functions. In the context of proteasome inhibitors like Z-Leu-Leu-BoroLeu-Pinanediol, proteomics can identify changes in the expression levels of numerous proteins. For instance, treatment of multiple myeloma cells with the proteasome inhibitor bortezomib leads to altered expression of proteins involved in apoptosis, stress response, and the ubiquitin-proteasome system. researchgate.net Mass spectrometry-based proteomics is a key technology in these studies. researchgate.net

Gene expression profiling, often performed using techniques like RNA sequencing (RNA-seq), measures the activity of thousands of genes at once to create a global picture of cellular function. Studies with proteasome inhibitors have revealed significant, time-dependent changes in gene expression. nih.gov For example, treatment of breast cancer cells with the proteasome inhibitor MG132 leads to the induction of genes targeted by the p53 tumor suppressor and the repression of estrogen receptor target genes. nih.gov Ingenuity Pathway Analysis of such data often reveals perturbations in key cellular pathways, including the proteasome ubiquitination pathway and oxidative stress responses. ashpublications.org

Table 2: Key Cellular Pathways Affected by Proteasome Inhibition

| Pathway | Effect of Inhibition |

| Ubiquitin-Proteasome System | Accumulation of ubiquitinated proteins, feedback upregulation of proteasome subunit genes. mdpi.com |

| Apoptosis | Upregulation of pro-apoptotic factors and downregulation of anti-apoptotic factors. |

| Cell Cycle | Arrest at various checkpoints due to dysregulation of cyclins and cyclin-dependent kinases. |

| NF-κB Signaling | Inhibition of NF-κB activation by preventing the degradation of its inhibitor, IκB. nih.gov |

| Oxidative Stress Response | Activation of pathways such as the NRF2-mediated response. ashpublications.org |

| Endoplasmic Reticulum (ER) Stress | Accumulation of unfolded proteins in the ER, leading to the unfolded protein response (UPR). |

Biochemical Assays for Enzyme Kinetics and Inhibition Constant Determination

Biochemical assays are fundamental for quantifying the inhibitory potency and characterizing the mechanism of action of Z-Leu-Leu-BoroLeu-Pinanediol against its target enzymes. These assays provide crucial data on enzyme kinetics and inhibition constants.

The inhibitory activity of di- and tri-peptidyl boronic acids against the 20S and 26S proteasomes is often assessed using fluorogenic substrates, such as succinyl-Leu-Leu-Val-Tyr-amidomethylcoumarin (Suc-LLVY-AMC), which is cleaved by the chymotrypsin-like activity of the proteasome. nih.gov The inhibition is typically competitive and slowly reversible. nih.gov

A key parameter determined from these assays is the inhibition constant (Ki), which is a measure of the inhibitor's potency. fiveable.me For potent inhibitors, the Ki values for dipeptidyl boronic acids against the proteasome are often in the nanomolar range. nih.gov The determination of Ki values for tight-binding inhibitors often requires the use of specific kinetic models, such as the Morrison equation.

Broader Research Implications and Future Directions in Boroleucine Pinanediol Inhibitor Development

Strategies for Developing Next-Generation Proteasome Inhibitors with Enhanced Properties

The evolution from first-generation proteasome inhibitors has been driven by the need to overcome limitations such as acquired resistance and off-target effects. sciltp.comcuretoday.com Future development of boroleucine-pinanediol and similar inhibitors is focused on several key strategies to create next-generation agents with superior properties.

One primary goal is to overcome the mechanisms of resistance that tumor cells develop against existing inhibitors. researchgate.net This involves designing compounds that maintain efficacy even when cancer cells adapt. Another key strategy is the development of inhibitors with greater selectivity. Research is ongoing into agents that specifically target the immunoproteasome, a form found predominantly in hematopoietic cells. longdom.org This approach, exemplified by inhibitors like IPSI-001, aims to increase therapeutic effectiveness against specific malignancies while reducing off-target effects on other tissues. longdom.org

Improving the pharmacokinetic profiles of new inhibitors is also a critical area of development. The creation of orally active boronate derivatives, such as CEP-18770, represents a significant step toward more convenient administration regimens. longdom.org Furthermore, researchers are exploring alternative mechanisms of proteasome inhibition beyond the 20S catalytic core, targeting other components of the ubiquitin-proteasome system like the 19S regulatory particle's deubiquitylating enzymes (DUBs) or ATPases. mdpi.comacs.org This could provide new avenues to disrupt proteostasis in malignant cells. mdpi.com

| Development Strategy | Objective | Example/Rationale |

|---|---|---|

| Overcoming Resistance | To maintain therapeutic efficacy in patients who relapse on first-generation inhibitors. | Designing compounds with different binding kinetics or mechanisms that are effective against mutated proteasome subunits. researchgate.netcuretoday.com |

| Enhanced Selectivity | To minimize off-target effects and toxicity by targeting specific proteasome subtypes. | Development of immunoproteasome-specific inhibitors for hematological malignancies. longdom.org |

| Improved Pharmacokinetics | To increase patient convenience and potentially alter biodistribution profiles. | Formulating orally bioavailable agents, moving away from intravenous administration. longdom.org |

| Novel Inhibition Mechanisms | To target the ubiquitin-proteasome system through alternative means, potentially creating synergistic effects or overcoming resistance. | Inhibiting components of the 19S regulatory particle or associated deubiquitylating enzymes. mdpi.comacs.org |

Exploration of Novel Therapeutic Targets Beyond Cancer and Autoimmune Diseases

The central role of the proteasome in cellular protein degradation suggests its inhibition could be therapeutic in a wide range of conditions beyond oncology. oup.com While the primary focus has been on cancer and, to some extent, autoimmune disorders, future research into boroleucine-pinanediol compounds is poised to explore novel therapeutic areas. acs.org

Preclinical and early clinical studies with various proteasome inhibitors have indicated potential in treating inflammatory conditions and reperfusion injuries that occur after events like a stroke or heart attack. oup.com The proteasome's role in modulating key inflammatory proteins makes it an attractive target for these conditions. oup.com Additionally, the ubiquitin-proteasome pathway is integral to the life cycle of various pathogens, including viruses and microorganisms. acs.orgoup.com This has opened up preclinical investigations into proteasome inhibitors as potential treatments for HIV-related disorders and parasitic diseases like malaria. acs.orgoup.com Research into the proteasome inhibitor MG262, which is structurally related to MG261, has shown it can inhibit the Lon protease in Salmonella enterica, suggesting a potential, though currently unexplored, role as an antibacterial agent. hellobio.com

Potential for Combinatorial Research with Other Therapeutic Modalities

A highly promising direction for the future of boroleucine-pinanediol inhibitors lies in combination therapies. nih.gov The rationale is that inhibiting the proteasome can sensitize cancer cells to the effects of other treatments, leading to synergistic outcomes. researchgate.net There is extensive ongoing research into combining proteasome inhibitors with a variety of other therapeutic classes. mdpi.com

Combinations with conventional cytotoxic agents, such as topoisomerase inhibitors, have shown promise in preclinical studies. nih.gov Proteasome inhibitors can interfere with cellular protective pathways like DNA repair, thereby enhancing the efficacy of DNA-damaging chemotherapies. nih.govresearchgate.net Another major area of investigation is the combination with other targeted agents. Synergistic effects have been reported when proteasome inhibitors are paired with therapies like histone deacetylase (HDAC) inhibitors and various kinase inhibitors. nih.govmdpi.com

More recently, significant interest has focused on combining proteasome inhibitors with immunotherapies. nih.gov This includes pairing them with monoclonal antibodies or cellular therapies like CAR T-cells. nih.govaacrjournals.org Research suggests that proteasome inhibition can modulate the tumor microenvironment, for instance by reducing the population of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which could enhance the efficacy of immune-based treatments. aacrjournals.org

| Combination Modality | Mechanism of Synergy/Rationale | Therapeutic Goal |

|---|---|---|

| Conventional Chemotherapy | Interference with DNA repair pathways and stability of chemotherapy targets. nih.govresearchgate.net | Enhance cytotoxic effects and overcome chemoresistance. |

| Targeted Agents (e.g., HDAC inhibitors) | Simultaneous disruption of multiple critical cellular pathways (e.g., protein degradation and gene expression). nih.gov | Achieve deeper and more durable responses in cancer cells. |

| Immunotherapy (e.g., CAR T-cells) | Modulation of the tumor microenvironment to make it less immunosuppressive. aacrjournals.org | Improve the efficacy of immune-mediated tumor cell killing. nih.govaacrjournals.org |

Unexplored Biological Applications and Mechanisms of Action for Boroleucine-Pinanediol Compounds

Despite extensive research, the full spectrum of biological effects and mechanisms of boroleucine-pinanediol compounds remains to be elucidated. While their primary mechanism involves the inhibition of the proteasome's chymotrypsin-like activity, other cellular consequences of this action are still under investigation.

One such area is the intricate relationship between proteasome inhibition and cellular oxidative stress. While it is known that proteasome inhibitors can induce apoptosis partly by increasing reactive oxygen species (ROS), the precise mechanisms linking the two are not fully understood and represent a key area for future research. sciltp.com The well-established impact on the NF-κB anti-apoptotic pathway is just one of many downstream effects. sciltp.comoup.com A deeper understanding of how these compounds affect a wider range of signaling pathways could reveal new therapeutic opportunities.

Furthermore, the specific chemical structure of compounds like MG261, featuring a pinanediol ester protecting the boronic acid, warrants further study. The influence of this specific chemical moiety on the compound's stability, cell permeability, and potential for off-target interactions is a subject for deeper mechanistic investigation. Finally, the preliminary findings that related compounds may have activity against bacterial or parasitic proteases suggest that a systematic screening of boroleucine-pinanediol inhibitors against various pathogens could uncover entirely new and unexplored anti-infective applications. acs.orghellobio.com

Q & A

Q. What are the established protocols for evaluating the proteasome inhibitory activity of Z-Leu-Leu-BoroLeu-Pinanediol (MG261) in vitro?

Q. How should researchers address batch-to-batch variability in MG261 synthesis for reproducible experiments?

- Methodological Answer : Characterize each batch via HPLC (≥95% purity), NMR (confirm stereochemistry), and mass spectrometry. Store lyophilized powder at -20°C in desiccated conditions. Pre-test activity in a standardized proteasome inhibition assay. Cross-validate with commercial reference standards if available .

Advanced Research Questions

Q. What strategies resolve contradictory results in MG261’s cytotoxic effects across cancer cell lines?

Q. How does MG261’s stereochemical configuration influence proteasome binding, and what analytical methods confirm this?

- Methodological Answer : Use chiral HPLC to separate enantiomers and test inhibitory activity of each fraction. Perform X-ray crystallography of MG261 bound to the 20S proteasome to identify critical hydrogen bonds and hydrophobic interactions. Validate with molecular dynamics simulations to assess binding stability. Compare IC50 values of enantiomers to determine structure-activity relationships .

Methodological Frameworks for Experimental Design

Q. How can the PICO framework optimize MG261 studies in preclinical cancer models?

- Population : Specific cancer subtypes (e.g., multiple myeloma) with documented proteasome dependency.

- Intervention : MG261 dosing regimens (e.g., 1 mg/kg IV, 3x/week).

- Comparison : Standard care (bortezomib) or vehicle control.

- Outcome : Tumor volume reduction, survival metrics, biomarker validation (e.g., NF-κB activity).

- Use FINER criteria to ensure feasibility (e.g., murine toxicity thresholds) and novelty (e.g., targeting resistant clones) .

Handling Data Contradictions

Q. What statistical approaches differentiate artifact from biological variability in MG261 dose-response studies?

- Methodological Answer : Apply mixed-effects models to account for inter-experimental variability. Use Bland-Altman plots to assess agreement between replicates. Perform sensitivity analyses by excluding outliers or stratifying data by experimental conditions (e.g., hypoxia vs. normoxia). Validate with orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 cleavage) .

Literature Review Best Practices

Q. Which databases ensure comprehensive retrieval of MG261-related studies for systematic reviews?

- Prioritize PubMed/MEDLINE (MeSH terms: “proteasome inhibitors,” “boronic acids”), Embase, and Web of Science. Avoid over-reliance on Google Scholar due to incomplete coverage and irreproducible search algorithms. Use Boolean operators: (Z-Leu-Leu-BoroLeu-Pinanediol OR MG261) AND (proteasome inhibition OR apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.